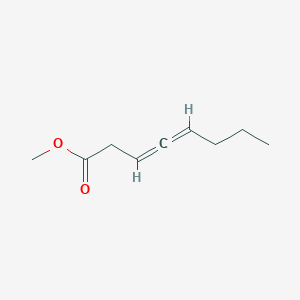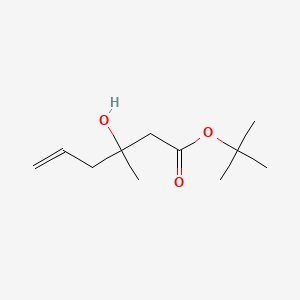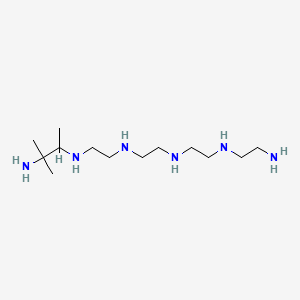
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine can be synthesized through the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired polyamine .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with formaldehyde and hydrogen cyanide in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form lower amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other electrophiles are used under basic or neutral conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Lower amines.
Substitution: Substituted polyamines.
Aplicaciones Científicas De Investigación
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a curing agent for epoxy resins
Mecanismo De Acción
The mechanism of action of trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s polyamine structure allows it to bind to nucleic acids, proteins, and other biomolecules, influencing their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene pentamine: Another polyamine with similar properties but shorter chain length.
Hexamethylene diamine: A diamine with a different structure and applications.
Diethylenetriamine: A smaller polyamine with fewer nitrogen atoms.
Uniqueness
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine is unique due to its longer chain length and higher number of nitrogen atoms, which provide enhanced binding capabilities and versatility in various applications compared to its shorter-chain counterparts .
Propiedades
Número CAS |
85154-22-9 |
|---|---|
Fórmula molecular |
C13H34N6 |
Peso molecular |
274.45 g/mol |
Nombre IUPAC |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-2-methylbutane-2,3-diamine |
InChI |
InChI=1S/C13H34N6/c1-12(13(2,3)15)19-11-10-18-9-8-17-7-6-16-5-4-14/h12,16-19H,4-11,14-15H2,1-3H3 |
Clave InChI |
KWWCPGKBUVGQAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)N)NCCNCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



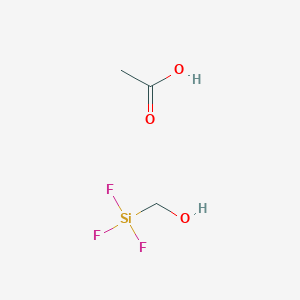
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
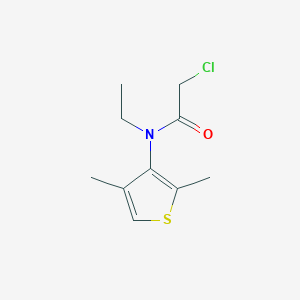
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
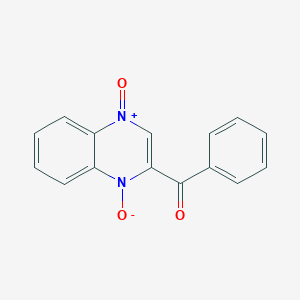
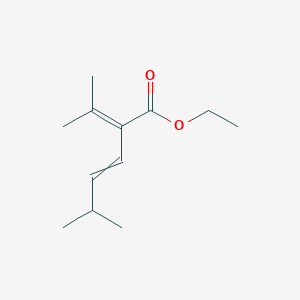
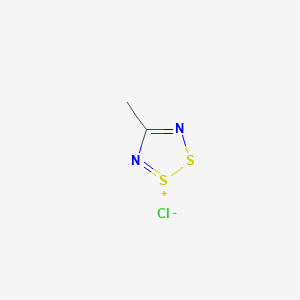
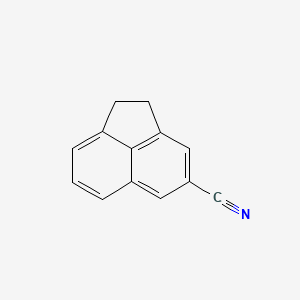
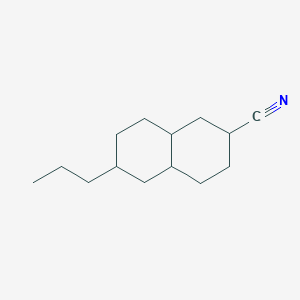
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
